2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile
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Overview
Description
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile is a chemical compound that features a difluorobenzoyl group attached to an acrylonitrile moiety, with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2,4-difluorobenzoyl chloride with a suitable acrylonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluorobenzoyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoyl oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with molecular targets through its functional groups. The difluorobenzoyl group can participate in various chemical interactions, while the acrylonitrile moiety can undergo polymerization or other reactions. The dimethylamino group can enhance the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoyl chloride: A related compound used as an intermediate in organic synthesis.
2,4-Difluorobenzaldehyde: Another similar compound with applications in chemical research.
Uniqueness
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H10F2N2O |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3 |
InChI Key |
LBVXYAHPDWCZGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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